S-sulfopante-theine
Description
S-Sulfopantetheine (synonyms: Pantetheine sulfonate, Thiosulfuric acid ester derivative) is a sulfur-containing organic compound classified as an anionic surfactant within the sulfonate subclass . Its structure features a pantetheine backbone modified with a sulfonate (-SO₃⁻) group, which confers water solubility and surface-active properties.
Properties
Molecular Formula |
C11H22N2O7S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane |
InChI |
InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20) |
InChI Key |
XZYZGXXLESEEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Comparison
Key Compounds :
S-Sulfocysteine (CAS 1637-71-4): A cysteine derivative with a sulfonate group, molecular formula C₃H₇NO₅S₂ .
Sulfobetaines (e.g., 3-(Decyldimethylammonio)propanesulfonate): Zwitterionic surfactants with sulfonate and quaternary ammonium groups .
Potassium Perfluorobutane Sulfonate (CAS 29420-49-3): A perfluorinated sulfonate with high environmental persistence .
Structural Features :
- S-Sulfopantetheine : Combines a pantothenic acid-derived moiety with a sulfonate group, enabling amphiphilicity.
- S-Sulfocysteine : Simpler structure with a sulfonate directly attached to cysteine, favoring redox biochemistry applications .
- Sulfobetaines : Dual-charged (zwitterionic) structures ideal for stabilizing proteins in solution .
- Perfluorobutane Sulfonates : Fully fluorinated carbon chains confer extreme thermal/chemical stability but raise environmental toxicity concerns .
Functional and Application Comparison
Key Findings :
- Surface Activity : S-Sulfopantetheine and sulfobetaines both act as surfactants but differ in charge (anionic vs. zwitterionic), affecting their compatibility with biological systems .
- Biochemical Utility : S-Sulfocysteine’s thiol group enables disulfide bond formation, unlike S-sulfopantetheine, which is more suited for lipid micelle stabilization .
- Environmental Impact : Perfluorobutane sulfonates exhibit severe environmental persistence, contrasting with the biodegradable nature of sulfobetaines and S-sulfocysteine .
Stability :
- S-Sulfopantetheine’s stability in aqueous solutions depends on pH, degrading under strong acidic/basic conditions.
- Perfluorobutane sulfonates resist hydrolysis and thermal degradation, contributing to their environmental hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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